molecular formula C13H20BNO3 B13982869 5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

Cat. No.: B13982869
M. Wt: 249.12 g/mol
InChI Key: AREKYTNUGQOPPI-UHFFFAOYSA-N
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Description

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a versatile organoboron building block primarily used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex biaryl structures . The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules and its role as a bioisostere for carboxylic esters and amides. The cyclopropyl and methyl substituents on the isoxazole core can significantly influence the compound's electronic properties, metabolic stability, and overall lipophilicity, making it a valuable intermediate for designing potential pharmacologically active agents. The tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) protecting group enhances the stability and handling characteristics of the boronic acid functionality . This reagent is intended for the synthesis of novel compounds in drug discovery programs, particularly in the development of kinase inhibitors , and for material science research. It is supplied with a guaranteed purity of ≥98% (as determined by HPLC, NMR, or other appropriate methods) and must be stored sealed in a dry environment, preferably under an inert atmosphere and at low temperatures (e.g., -20°C) to maintain longevity . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H20BNO3

Molecular Weight

249.12 g/mol

IUPAC Name

5-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

InChI

InChI=1S/C13H20BNO3/c1-8-10(11(16-15-8)9-6-7-9)14-17-12(2,3)13(4,5)18-14/h9H,6-7H2,1-5H3

InChI Key

AREKYTNUGQOPPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(ON=C2C)C3CC3

Origin of Product

United States

Preparation Methods

Preparation Methods of 5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the isoxazole ring bearing the cyclopropyl and methyl substituents, followed by introduction of the boronate ester group at the 4-position. The boronate ester is commonly introduced via Miyaura borylation of a corresponding halogenated isoxazole precursor, using bis(pinacolato)diboron and a palladium catalyst under basic conditions.

Stepwise Synthetic Route

Synthesis of Halogenated Isoxazole Intermediate

A key intermediate is the 4-halogenated isoxazole bearing cyclopropyl and methyl substituents. This can be synthesized through:

  • Cyclization reactions of β-enamino ketoesters with hydroxylamine hydrochloride, forming the isoxazole ring with regioselective substitution patterns.
  • Bromination or iodination at the 4-position of the isoxazole ring to afford 4-bromo or 4-iodo derivatives suitable for subsequent borylation.
Miyaura Borylation to Install the Boronate Ester

The halogenated isoxazole intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B2Pin2) to afford the desired boronate ester:

  • Catalyst: Palladium complexes such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) or its dichloromethane adduct.
  • Base: Potassium carbonate or cesium carbonate.
  • Solvent: 1,4-dioxane or toluene, often with a small amount of water.
  • Temperature: Typically 70–100 °C.
  • Reaction time: Several hours to overnight.

This method yields the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituted isoxazole with moderate to good yields (17–71%) depending on substrate and conditions.

Representative Experimental Procedure

A typical borylation procedure is as follows:

Component Amount/Condition
Halogenated isoxazole intermediate 0.1–0.3 mmol
Bis(pinacolato)diboron (B2Pin2) 1.0–1.2 equiv
Palladium catalyst (Pd(dppf)Cl2) 0.02–0.08 mmol (5–10 mol%)
Base (K2CO3 or Cs2CO3) 1.0–1.5 equiv
Solvent (1,4-dioxane/water mixture) 1–24 mL total volume
Temperature 70–100 °C
Reaction time 1.5–15 hours

Procedure:

  • In a nitrogen-purged flask, combine the halogenated isoxazole, bis(pinacolato)diboron, palladium catalyst, and base in 1,4-dioxane with water.
  • Stir the mixture at the specified temperature for the reaction time.
  • Cool the reaction and filter through Celite.
  • Concentrate under reduced pressure.
  • Purify the crude product by preparative thin-layer chromatography or flash chromatography using solvent gradients such as dichloromethane/methanol or ethyl acetate/petroleum ether.
  • Characterize the product by NMR and mass spectrometry.

Example Yields and Characterization Data

Entry Substrate Description Yield (%) Conditions Summary Characterization
1 6-bromo-5-cyclopropyl-oxazoloquinolin intermediate 71 Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 100 °C, overnight MS (ESI) m/z 514 [M+H]+
2 7-bromo-5-cyclopropyl-6-methyl-oxazoloquinolin-4-one 17 Pd(dppf)Cl2, Cs2CO3, toluene/IPA/H2O, 70 °C, 1.5 h 1H NMR, MS (ESI) m/z 368.4 [M+H]+
3 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid 99 Hydroxylamine cyclization, oxidation LC-MS, NMR

Alternative Synthetic Approaches

  • Direct Oxazole Formation from Carboxylic Acids: A novel method uses triflylpyridinium reagents to convert carboxylic acids directly into 4,5-disubstituted oxazoles via acylpyridinium salt intermediates and trapping with isocyanoacetates. This method offers mild conditions, broad substrate scope, and potential for gram-scale synthesis.

  • β-Enamino Ketoester Cyclization: For the isoxazole ring, β-enamino ketoesters react with hydroxylamine hydrochloride to afford 1,2-oxazole derivatives with various substituents, including cyclopropyl groups. This approach is useful for constructing amino acid-like building blocks with heterocyclic motifs.

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are employed to confirm the structure and regiochemistry of the isoxazole ring and substituents. Coupling constants and chemical shifts provide evidence for boronate ester formation and substitution patterns.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weights and purity of the boronate esters, showing characteristic [M+H]+ peaks corresponding to the target compounds.

  • Chromatography: Purification is achieved by flash chromatography or preparative thin-layer chromatography using solvent gradients optimized for polarity and compound stability.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Cyclopropyl-methyl isoxazole synthesis β-enamino ketoester + hydroxylamine hydrochloride Moderate Forms isoxazole ring with cyclopropyl group
Halogenation at 4-position Bromination/iodination reagents Moderate Provides coupling handle for borylation
Miyaura borylation B2Pin2, Pd(dppf)Cl2, K2CO3 or Cs2CO3, 1,4-dioxane/H2O 17–71 Key step to install boronate ester
Purification Flash chromatography or preparative TLC Solvent gradients: DCM/MeOH or EtOAc/Petroleum ether

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced isoxazole derivatives.

    Substitution: Various substituted isoxazole derivatives depending on the coupling partner used.

Scientific Research Applications

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole primarily involves its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond . The isoxazole ring and cyclopropyl group may also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Stability

The table below compares substituents and key properties of the target compound with similar oxazole- and isoxazole-derived boronate esters:

Compound Name Core Structure Position 4 Substituent Position 5 Substituent Key Properties/Applications Reference
5-Cyclopropyl-3-methyl-4-(pinacol boronate)-1,2-oxazole 1,2-Oxazole Pinacol boronate Cyclopropyl Enhanced steric bulk from cyclopropyl may reduce aggregation; potential for drug discovery N/A (Target)
3,5-Dimethyl-4-(pinacol boronate)-1,2-oxazole 1,2-Oxazole Pinacol boronate Methyl Simpler structure; lower steric hindrance facilitates cross-coupling efficiency
4-(Pinacol boronate)-1,2-oxazole 1,2-Oxazole Pinacol boronate H (unsubstituted) Baseline reactivity; used in high-throughput synthesis of biaryl systems
5-(Pinacol boronate)benzo[d]isoxazole Benzoisoxazole Pinacol boronate Fused benzene ring Increased π-conjugation; applications in OLEDs and fluorescence probes
3-Phenyl-5-(pinacol boronate)-1,2-oxazole 1,2-Oxazole Pinacol boronate Phenyl Phenyl group enhances lipophilicity; suitable for hydrophobic drug scaffolds
Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity of the boronate, whereas cyclopropyl (a mildly electron-donating group) may balance reactivity and stability .
  • Crystallographic Data : Isostructural analogs (e.g., ) exhibit planar molecular conformations, suggesting similar packing behavior despite substituent differences.

Biological Activity

5-Cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C17_{17}H23_{23}BNO3_{3}
  • Molecular Weight : 319.18 g/mol
  • CAS Number : [2828444-22-8]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the dioxaborolane moiety suggests potential interactions with nucleophiles and may influence the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Enzyme Inhibition :
    • The compound has shown inhibitory effects on certain cytochrome P450 enzymes. For example, it has been reported to inhibit CYP3A4 with an IC50_{50} of 0.34 μM, indicating significant interaction potential leading to drug-drug interactions (DDIs) and time-dependent inhibition (TDI) .
  • Anticancer Activity :
    • Preliminary studies suggest that the compound may possess anticancer properties by inhibiting specific kinase pathways involved in tumor growth and proliferation. The structural similarity to known kinase inhibitors positions it as a candidate for further investigation in cancer therapeutics.
  • Toxicological Profile :
    • Toxicological assessments indicate that the compound is harmful if ingested or comes into contact with skin (H302 and H312), necessitating careful handling in laboratory settings .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

CompoundTargetIC50_{50}Observations
Compound 4CYP3A40.34 μMSignificant reversible inhibition
Compound 5CYP3A4>50 μMLow TDI potential; reduced DDI liabilities
Compound 6Various kinasesSub-nanomolarMulti-target inhibition profile

These findings highlight the varying degrees of potency and selectivity among structurally similar compounds.

Q & A

Q. What are standard synthetic routes for 5-cyclopropyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole?

The synthesis of boronate-containing heterocycles typically involves halogen-metal exchange followed by boronate ester coupling. For example, a Li/Br exchange using n-BuLi at −78°C in dry diethyl ether, followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, yields the target compound. Purification often involves recrystallization from ethanol-DMF mixtures (1:1) . Alternative routes include refluxing intermediates in ethanol, followed by filtration and solvent washing .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclopropyl, methyl, and boronate substituents. Aromatic protons in the oxazole ring typically appear between δ 6.5–8.0 ppm .
  • IR Spectroscopy : Stretching vibrations for the oxazole ring (C=N, ~1600 cm1^{-1}) and boronate B-O bonds (~1350 cm1^{-1}) confirm structural motifs .
  • HPLC : Purity analysis (>95%) is essential for reproducibility in downstream applications .

Q. How does the cyclopropyl group influence reactivity in cross-coupling reactions?

The cyclopropyl moiety introduces steric hindrance, which may slow transmetallation steps in Suzuki-Miyaura couplings. However, its electron-donating nature stabilizes intermediates, enabling selective functionalization at the boronate site. Solvent optimization (e.g., THF or dioxane) and Pd catalysts (e.g., Pd(PPh3_3)4_4) are recommended to mitigate steric effects .

Advanced Research Questions

Q. How can computational methods resolve electronic structure ambiguities?

Density functional theory (DFT) studies analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential (MEP) surfaces. For example, DFT reveals that the boronate group enhances electron-withdrawing properties, directing electrophilic attacks to the oxazole ring. Such models guide functionalization strategies .

Q. What strategies address contradictions in spectroscopic data during characterization?

  • Variable Solvent NMR : Use DMSO-d6_6 or CD3_3OD to assess solvent-dependent conformational changes .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) to validate chemical shifts .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining single-crystal structures .

Q. What are the challenges in optimizing Suzuki-Miyaura couplings with this compound?

  • Steric Hindrance : The cyclopropyl and tetramethyl dioxaborolane groups reduce accessibility to the boron center. Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Base Selection : K2_2CO3_3 or Cs2_2CO3_3 in aqueous THF improves coupling efficiency by facilitating transmetallation .
  • Temperature Control : Reactions at 80–100°C enhance kinetics without decomposing the oxazole ring .

Q. How can regioselective functionalization of the oxazole ring be achieved?

  • Electrophilic Substitution : Nitration or halogenation occurs preferentially at the 4-position due to the boronate group’s electron-withdrawing effect. Use HNO3_3/H2_2SO4_4 or NBS in CCl4_4 under UV light .
  • Transition Metal Catalysis : Pd-mediated C–H activation at the 5-position enables arylation or alkylation. Optimize with directing groups (e.g., pyridine) .

Q. What safety protocols are critical for handling this compound?

  • Lab Practices : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at −20°C to prevent boronate hydrolysis .
  • Waste Disposal : Quench with excess water and neutralize with NaHCO3_3 before disposal .

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